molecular formula C9H12N2O3 B1313134 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid CAS No. 1025972-83-1

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1313134
CAS No.: 1025972-83-1
M. Wt: 196.2 g/mol
InChI Key: VZFPYQMYSIAMPP-UHFFFAOYSA-N
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Description

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . This method is efficient and provides a good yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted imidazole compounds.

Scientific Research Applications

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

  • 4-ethyl-2-propyl-1H-imidazole-5-carboxylic acid
  • 4-methyl-2-propyl-1H-imidazole-5-carboxylic acid
  • 4-acetyl-2-butyl-1H-imidazole-5-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-4-6-10-7(5(2)12)8(11-6)9(13)14/h3-4H2,1-2H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPYQMYSIAMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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